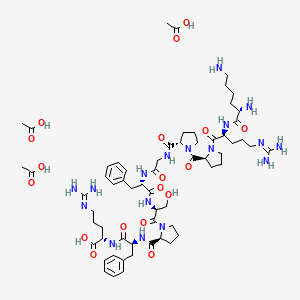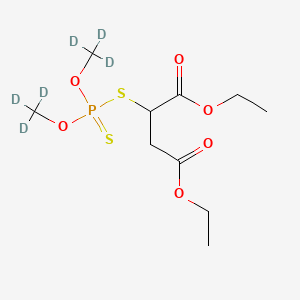
Cimetidine-d3
概要
説明
シメチジン-d3は、よく知られたヒスタミンH2受容体拮抗薬であるシメチジンの重水素標識アナログです。シメチジン分子への重水素原子の組み込みにより、その安定性が向上し、特に質量分析法におけるさまざまな分析アプリケーションにおける内部標準として使用できます。シメチジン自体は、胃酸分泌を抑制し、消化性潰瘍や逆流性食道炎などの状態を治療するために広く使用されています。
2. 製法
合成経路と反応条件: シメチジン-d3の合成には、シメチジンの重水素化が含まれます。一般的な方法の1つは、(5-メチル-1H-イミダゾール-4-イル)メタノールを硝酸エステルに変換し、次に穏やかな条件下でN-シアノ-N'-メチル-N'-メルカプトエチルグアニジンエーテルと反応させることです。このプロセスにより、高純度で副生成物が最小限のシメチジン-d3が得られます .
工業的生産方法: シメチジン-d3の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と純度を確保するために反応条件を正確に制御することが含まれます。重水素化試薬と溶媒の使用は、合成全体を通じて重水素標識を維持するために不可欠です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cimetidine-d3 involves the deuteration of cimetidine. One common method includes the conversion of (5-methyl-1H-imidazole-4-yl)methanol into a nitrate ester, which then reacts with N-cyano-N’-methyl-N’-mercaptoethylguanidine ether under mild conditions. This process yields this compound with high purity and minimal byproducts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反応の分析
反応の種類: シメチジン-d3は、次のものを含むさまざまな化学反応を起こします。
酸化: シメチジン-d3は酸化されてシメチジンスルホキシドを形成できます。
還元: 還元反応は、シメチジン-d3を元の化合物に戻すことができます。
置換: 置換反応は、イミダゾール環またはシアノ基で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、通常、アミンやチオールなどの求核剤を塩基性条件下で使用します。
主な生成物:
酸化: シメチジンスルホキシド。
還元: シメチジン。
4. 科学研究の応用
シメチジン-d3は、広範囲の科学研究の応用があります。
科学的研究の応用
Cimetidine-d3 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of cimetidine.
Biology: Employed in studies involving histamine H2 receptor interactions and signaling pathways.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties. .
作用機序
シメチジン-d3は、シメチジンと同様に、ヒスタミンH2受容体拮抗薬として作用します。それは、胃壁細胞の基底側膜のH2受容体に結合し、ヒスタミンの作用を阻害します。この阻害により、胃酸分泌とペプシンの産出が減少します。さらに、シメチジン-d3は、シトクロムP450酵素の活性を阻害し、さまざまな薬物の代謝に影響を与える可能性があります .
類似の化合物:
ラニチジン: 作用機序が似ていますが、化学構造が異なる別のヒスタミンH2受容体拮抗薬。
ファモチジン: より強力なH2受容体拮抗薬で、作用時間が長くなっています。
ニザチジン: シメチジンに似ていますが、薬物相互作用が少ないです。
シメチジン-d3の独自性: シメチジン-d3の独自性は、その重水素標識にあります。重水素標識により、その安定性が向上し、分析アプリケーションに最適な内部標準となります。この標識により、非重水素化対応物と比較して、より正確な薬物動態および代謝研究が可能になります .
類似化合物との比較
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Nizatidine: Similar to cimetidine but with fewer drug interactions.
Uniqueness of Cimetidine-d3: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This labeling also allows for more accurate pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
特性
IUPAC Name |
1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXAKUUQRKLND-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-29-9 | |
| Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)




![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)






